molecular formula C12H8N4O2 B2412168 5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrimidin-4(3H)-one CAS No. 1215535-02-6

5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrimidin-4(3H)-one

Cat. No.: B2412168
CAS No.: 1215535-02-6
M. Wt: 240.222
InChI Key: CQACMDAQWTVDMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrimidin-4(3H)-one is a heterocyclic compound that features both oxadiazole and pyrimidinone rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrimidin-4(3H)-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-phenyl-1,2,4-oxadiazole-5-carboxylic acid with a suitable pyrimidinone precursor under dehydrating conditions. The reaction is often carried out in the presence of a dehydrating agent such as phosphorus oxychloride or thionyl chloride, followed by cyclization under basic conditions.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.

Chemical Reactions Analysis

Types of Reactions

5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrimidin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the oxadiazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen functionalities.

    Reduction: Reduced derivatives with hydrogenated functionalities.

    Substitution: Substituted derivatives with new functional groups replacing hydrogen atoms.

Scientific Research Applications

5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrimidin-4(3H)-one has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as an antimicrobial, antiviral, and anticancer agent.

    Material Science: It is explored for use in organic electronics and as a building block for advanced materials.

    Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.

Mechanism of Action

The mechanism of action of 5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrimidin-4(3H)-one involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or bind to receptors, disrupting biological pathways essential for the survival of pathogens or cancer cells. The exact pathways and targets can vary depending on the specific application and the biological system under study.

Comparison with Similar Compounds

Similar Compounds

  • 5-(3-phenyl-1,2,4-oxadiazol-5-yl)thiazole
  • 5-(3-phenyl-1,2,4-oxadiazol-5-yl)imidazole
  • 5-(3-phenyl-1,2,4-oxadiazol-5-yl)triazole

Uniqueness

5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrimidin-4(3H)-one is unique due to the combination of oxadiazole and pyrimidinone rings, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for developing new pharmaceuticals and materials with specific desired properties.

Properties

IUPAC Name

5-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N4O2/c17-11-9(6-13-7-14-11)12-15-10(16-18-12)8-4-2-1-3-5-8/h1-7H,(H,13,14,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQACMDAQWTVDMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NOC(=N2)C3=CN=CNC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.